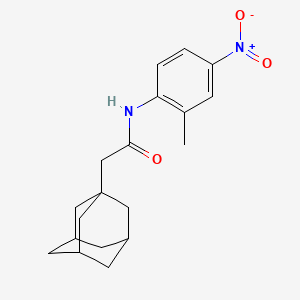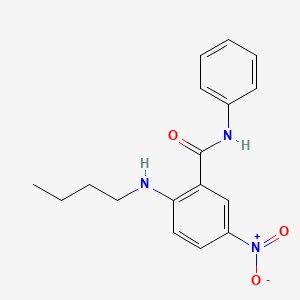![molecular formula C23H17BrClN3O2 B4138849 N-(4-bromo-2-{3-[(4-chlorobenzyl)oxy]-2-quinoxalinyl}phenyl)acetamide](/img/structure/B4138849.png)
N-(4-bromo-2-{3-[(4-chlorobenzyl)oxy]-2-quinoxalinyl}phenyl)acetamide
Descripción general
Descripción
N-(4-bromo-2-{3-[(4-chlorobenzyl)oxy]-2-quinoxalinyl}phenyl)acetamide, also known as BQCA, is a chemical compound that has been extensively studied for its potential therapeutic applications. BQCA is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), which is a type of ligand-gated ion channel that is widely distributed in the central nervous system and peripheral tissues.
Mecanismo De Acción
N-(4-bromo-2-{3-[(4-chlorobenzyl)oxy]-2-quinoxalinyl}phenyl)acetamide is a selective agonist for the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system and peripheral tissues. Activation of the α7 nAChR by N-(4-bromo-2-{3-[(4-chlorobenzyl)oxy]-2-quinoxalinyl}phenyl)acetamide leads to the influx of calcium ions into the cell, which can trigger a variety of signaling pathways. These pathways are thought to be responsible for the therapeutic effects of N-(4-bromo-2-{3-[(4-chlorobenzyl)oxy]-2-quinoxalinyl}phenyl)acetamide in various disease models.
Biochemical and Physiological Effects:
N-(4-bromo-2-{3-[(4-chlorobenzyl)oxy]-2-quinoxalinyl}phenyl)acetamide has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of inflammatory cytokine production, and the induction of apoptosis in cancer cells. It has also been shown to improve synaptic plasticity and long-term potentiation, which are important processes for learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-bromo-2-{3-[(4-chlorobenzyl)oxy]-2-quinoxalinyl}phenyl)acetamide is its selectivity for the α7 nAChR, which allows for more precise targeting of this receptor compared to other compounds that may also interact with other nAChR subtypes. However, N-(4-bromo-2-{3-[(4-chlorobenzyl)oxy]-2-quinoxalinyl}phenyl)acetamide can be difficult to synthesize and may have limited solubility in aqueous solutions, which can make it challenging to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on N-(4-bromo-2-{3-[(4-chlorobenzyl)oxy]-2-quinoxalinyl}phenyl)acetamide, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other disease models, and the elucidation of its signaling pathways and downstream effects. Additionally, the use of N-(4-bromo-2-{3-[(4-chlorobenzyl)oxy]-2-quinoxalinyl}phenyl)acetamide in combination with other compounds may enhance its therapeutic efficacy and reduce potential side effects.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-{3-[(4-chlorobenzyl)oxy]-2-quinoxalinyl}phenyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia, and to reduce anxiety and depression-like behaviors. N-(4-bromo-2-{3-[(4-chlorobenzyl)oxy]-2-quinoxalinyl}phenyl)acetamide has also been investigated for its potential to treat inflammatory and autoimmune diseases, as well as cancer.
Propiedades
IUPAC Name |
N-[4-bromo-2-[3-[(4-chlorophenyl)methoxy]quinoxalin-2-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrClN3O2/c1-14(29)26-19-11-8-16(24)12-18(19)22-23(28-21-5-3-2-4-20(21)27-22)30-13-15-6-9-17(25)10-7-15/h2-12H,13H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLQCRXRAMYOQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)C2=NC3=CC=CC=C3N=C2OCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-bromo-2-[3-[(4-chlorophenyl)methoxy]quinoxalin-2-yl]phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B4138772.png)
![3-chloro-N-[({4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4138780.png)
![2-(1-adamantyl)-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}acetamide](/img/structure/B4138793.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-methyl-4-nitrophenyl)piperazine](/img/structure/B4138798.png)
amine hydrochloride](/img/structure/B4138807.png)

![N-(4-nitrophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4138821.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(2-hydroxyethyl)thio]acetamide](/img/structure/B4138826.png)

![2-(4-fluorobenzyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4138842.png)
methanol](/img/structure/B4138845.png)
![2-(4-cyclohexylphenoxy)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B4138853.png)
![4-methyl-N-{3-[(2-nitrophenyl)amino]propyl}benzamide](/img/structure/B4138860.png)